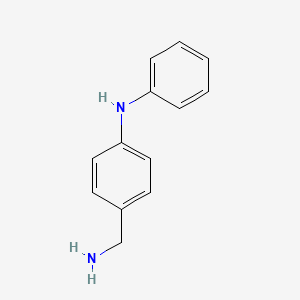

4-(aminomethyl)-N-phenylaniline

Description

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

4-(aminomethyl)-N-phenylaniline |

InChI |

InChI=1S/C13H14N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,15H,10,14H2 |

InChI Key |

XQXQEZXUJOCXCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)CN |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

4-(Aminomethyl)-N-phenylaniline serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity and metabolic stability.

Drug Development

- Building Block for Active Compounds : This compound is utilized in the synthesis of various drug candidates, particularly those targeting specific biological pathways. Its derivatives have shown promising results in inhibiting enzymes and receptors crucial for disease progression.

- Example : Research indicates that derivatives of this compound exhibit notable biological activities, including enhanced binding affinity to specific targets due to structural modifications such as fluorination.

Cancer Research

- Inhibition of c-myc : A derivative of this compound has been identified as a novel c-myc inhibitor against colorectal cancer, showcasing its potential in oncology .

- Case Study : A study demonstrated that compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its utility in developing anticancer therapies .

Material Science Applications

This compound is also explored for its properties in material science, particularly in the development of polymers and coatings.

Polymer Chemistry

- Synthesis of Polymeric Materials : The compound can be used as a monomer or cross-linking agent in the production of specialty polymers with enhanced thermal and mechanical properties.

| Application | Description |

|---|---|

| Coatings | Used to enhance adhesion and durability |

| Adhesives | Provides strong bonding properties |

Chemical Sensors

- Development of Sensors : Due to its unique electronic properties, this compound can be incorporated into chemical sensors for detecting environmental pollutants and biological markers.

Biological Evaluation

The biological evaluation of this compound and its derivatives has been a focus area in recent research.

Toxicological Studies

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Structural Analogs

Q & A

Q. What are the established methods for synthesizing 4-(aminomethyl)-N-phenylaniline, and what key reaction parameters influence yield?

The compound is typically synthesized via nucleophilic substitution using precursors like N-acetyl-4-chloromethylphenylalanine ethyl ester, reacting with primary amines under controlled conditions. Key parameters include solvent polarity (e.g., dichloromethane or DMF), reaction temperature (60–80°C), and stoichiometric ratios of reactants. Post-reaction hydrolysis with hydrochloric acid and purification via column chromatography are critical for isolating the product .

Advanced Synthesis

Q. How can reaction conditions be optimized to improve the yield and purity of this compound derivatives?

Optimization involves screening catalysts (e.g., triethylamine for deprotonation), adjusting reaction time (12–24 hours), and using protecting groups like Boc to prevent side reactions. Solvent selection (e.g., DMF for polar intermediates) and dropwise addition of amines can minimize dimerization. Yield improvements (70–85%) are achievable by controlling moisture levels and inert atmospheres .

Basic Characterization

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

1H/13C NMR is essential for confirming the aminomethyl (–CH2NH2) and N-phenyl groups. Key markers include:

- NMR : Aromatic protons (δ 6.8–7.2 ppm), –CH2NH2 (δ 3.2–3.5 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 212.25 for C13H14N2).

- IR : N–H stretching (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .

Advanced Characterization

Q. How can computational methods like molecular docking aid in understanding the structural properties of this compound complexes?

Molecular dynamics (MD) simulations using AMBER or GAFF force fields can model interactions with biomolecules (e.g., enzymes). Docking studies (e.g., AutoDock Vina) predict binding affinities by analyzing hydrogen bonds and hydrophobic interactions, as demonstrated in studies of benzoic acid derivatives .

Basic Application

Q. What role does this compound play in peptide synthesis and structure-activity relationship studies?

The compound serves as a non-proteinogenic amino acid in solid-phase peptide synthesis. Its aromaticity and hydrophilic side chain enhance peptide stability and modulate interactions with receptors, enabling systematic studies of bioactivity .

Advanced Application

Q. What strategies are employed to design peptide analogs using this compound derivatives to modulate bioactivity?

Varying N-alkyl substituents (e.g., methyl, ethyl) alters hydrophobicity and steric effects. Boc-protected derivatives are incorporated into peptide backbones to study how side-chain modifications affect antimicrobial or receptor-binding properties .

Stability

Q. What are the recommended storage conditions for this compound to prevent degradation, and what degradation products are commonly observed?

Store at –20°C under inert gas (N2/Ar) to prevent oxidation. Degradation products include quinone imines (via air oxidation) and dimerized species, detectable via HPLC-MS .

Advanced Stability

Q. How does the introduction of electron-withdrawing groups affect the thermal stability of this compound derivatives?

Nitro or sulfonic acid substituents increase thermal stability (Tdec > 200°C) by reducing electron density on the aromatic ring, as seen in nitro-diphenylamine analogs. Differential scanning calorimetry (DSC) confirms enhanced decomposition thresholds .

Analytical Methods

Q. What chromatographic techniques are suitable for analyzing this compound, and how can co-eluting impurities be resolved?

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves impurities. For co-eluting species, tandem MS/MS or ion-pairing agents (e.g., trifluoroacetic acid) improve separation. TLC (silica gel, ethyl acetate/hexane) provides rapid purity checks .

Data Contradictions

Q. How can researchers address discrepancies in reported synthetic yields or spectral data for this compound across different studies?

Reproduce experiments with strict control of variables (e.g., solvent purity, reaction scale). Cross-validate spectral data using high-resolution NMR (600 MHz+) and isotopic labeling. Contradictions in yields (e.g., 50% vs. 80%) may arise from unaccounted side reactions, such as hydrolysis of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.